Fomepizole (4-methylpyrazole) is a potent and selective inhibitor of alcohol dehydrogenase (ADH), an enzyme that plays a crucial role in the metabolism of various alcohols, including ethanol, methanol, and ethylene glycol [, ]. This inhibition effectively halts the breakdown of these alcohols into toxic metabolites, preventing or mitigating the development of severe complications.
Fomepizole exerts its therapeutic effect through competitive inhibition of the enzyme alcohol dehydrogenase (ADH) [, ]. Fomepizole binds to the active site of ADH with a much higher affinity than toxic alcohols such as methanol and ethylene glycol. This prevents the conversion of these alcohols into their toxic metabolites (formaldehyde and formic acid from methanol, and glycolic acid and oxalic acid from ethylene glycol), thereby reducing their toxicity [, , ].
Studies in healthy humans have shown that fomepizole is rapidly absorbed after oral administration, with a bioavailability of approximately 100% []. It is primarily eliminated by metabolism, mainly via cytochrome P450 enzymes, with a half-life that varies depending on the dose and duration of administration []. Following metabolism, fomepizole is excreted in the urine primarily as its inactive metabolite, 4-carboxypyrazole []. Notably, fomepizole exhibits Michaelis-Menten elimination kinetics, meaning its elimination rate is dose-dependent and becomes saturable at higher concentrations [].
Fomepizole is highly effective in treating ethylene glycol poisoning, preventing the formation of toxic metabolites like glycolic acid and oxalic acid []. Research suggests that early administration of fomepizole can prevent or mitigate renal injury, acidosis, and other complications associated with ethylene glycol poisoning [, ]. Studies also suggest that fomepizole may reduce the need for hemodialysis in some cases of ethylene glycol poisoning [, ].
In methanol poisoning, fomepizole acts by blocking the conversion of methanol to its toxic metabolites, formaldehyde and formic acid []. This action helps prevent the development of metabolic acidosis, visual disturbances, and other serious complications []. Research suggests that fomepizole may be more effective than ethanol in inhibiting methanol metabolism, particularly at lower fomepizole concentrations [].
Preclinical studies have demonstrated the potential efficacy of fomepizole in treating poisoning with other substances metabolized by alcohol dehydrogenase. One example is 2-chloroethanol, an industrial solvent. Research has shown that fomepizole, in combination with N-acetylcysteine, can protect against 2-chloroethanol toxicity in rats by reducing the formation of its toxic metabolite, chloroacetaldehyde [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4